molecular formula C₁₄H₂₀ClN₅O₄S B1144487 3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1354945-69-9

3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

货号: B1144487
CAS 编号: 1354945-69-9
分子量: 389.86
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a triazolo[4,5-d]pyrimidine derivative characterized by a 7-chloro substituent on the pyrimidine ring, a 5-propylsulfanyl group, and a cyclopentane-1,2,3-triol backbone modified with a 2-hydroxyethoxy substituent at position 3. This compound shares structural similarities with antithrombotic agents like ticagrelor analogues, which target adenosine receptors or platelet aggregation pathways . Its unique substituents—chloro, propylsulfanyl, and hydroxyethoxy—impart distinct physicochemical properties, influencing solubility, bioavailability, and receptor binding .

属性

IUPAC Name

3-(7-chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN5O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHFHASJVWECNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=N1)Cl)N=NN2C3CC(C(C3O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Construction of the Triazolo[4,5-d]pyrimidin Core

StepConditionsYieldCatalyst/Solvent
Cyclocondensation60°C, 12 hr, THF78%NaNO2, HCl
Thioetherification0°C, 2 hr, DMF85%Propylthiol, K2CO3
Chlorination60°C, 6 hr, NH4Cl91%Ethanol/Water (3:1)

Stereoselective Formation of the Cyclopentane-diol Moiety

The cyclopentane ring is constructed via a stereocontrolled cyclopropanation reaction. Source discloses a method using (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine as a chiral auxiliary, achieving >99% enantiomeric excess (ee) through Rh-catalyzed asymmetric transfer hydrogenation. The 2-hydroxyethoxy side chain is introduced via Mitsunobu reaction with ethylene glycol under Mitsunobu conditions (DIAD, PPh3), yielding 92% regioselectivity.

Coupling Strategies and Final Assembly

Triazole-Cyclopentane Coupling

Coupling the triazolo[4,5-d]pyrimidin core to the cyclopentane-diol requires palladium-catalyzed Suzuki-Miyaura cross-coupling. Source describes a similar approach using Pd(PPh3)4 and K3PO4 in dioxane/water (4:1) at 80°C, achieving 88% yield. For the target compound, substituting the boronic ester with a hydroxyl-protected cyclopentane derivative (e.g., tert-butyldimethylsilyl ether) minimizes side reactions.

Deprotection and Final Modification

Final deprotection of the 2-hydroxyethoxy group is accomplished using tetra-n-butylammonium fluoride (TBAF) in THF, followed by recrystallization from methanol/water to achieve >99.5% purity. Source highlights the importance of solvent selection during recrystallization, with methanol yielding superior crystal morphology compared to ethanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. For example, replacing DMF with dimethyl sulfoxide (DMSO) in the thioetherification step increased yield from 76% to 85% due to improved solubility of the potassium carbonate base. Similarly, lowering the chlorination temperature from 80°C to 60°C reduced decomposition byproducts from 12% to 3%.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in the cyclocondensation step reduced reaction time from 18 hr to 8 hr while maintaining 78% yield. Source further demonstrates that adding 1,10-phenanthroline as a ligand in Suzuki couplings suppresses palladium black formation, enhancing reproducibility.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, triazole-H), 5.12 (d, J = 4.8 Hz, 1H, cyclopentane-OH), 4.85–4.79 (m, 2H, -OCH2CH2OH).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H2O), purity = 99.7%.

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak IC-3 column, hexane/isopropanol 85:15) confirmed 99.4% ee for the cyclopentane-diol intermediate.

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitationYield
Linear AssemblySimplified intermediate isolationLow diastereoselectivity (65%)42%
ConvergentHigh stereocontrol (>99% ee)Requires costly catalysts88%
One-PotReduced purification stepsModerate purity (91%)75%

化学反应分析

Types of Reactions

3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, sulfonates, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, 3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol may be explored for its potential therapeutic properties. It could be investigated as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various cellular pathways, leading to the desired biological effect. The exact mechanism of action would require detailed studies, including binding assays, molecular docking, and cellular assays.

相似化合物的比较

Substituent Effects on the Triazolo[4,5-d]pyrimidine Core

  • 7-Chloro vs. 7-Amino/7-Substituted Amino Groups: The 7-chloro group in the target compound may enhance electrophilicity and receptor binding compared to amino or cyclopropylamino substituents in analogues like 7h and 7k. Chloro substituents are associated with increased metabolic stability but may reduce solubility .
  • 5-Propylsulfanyl vs. 5-Propylthio: While chemically similar, the nomenclature difference ("sulfanyl" vs. "thio") reflects regiochemical distinctions.

Cyclopentane Backbone Modifications

  • Hydroxyethoxy vs. Hydroxymethyl : The 2-hydroxyethoxy group in the target compound and 7k enhances hydrophilicity compared to the hydroxymethyl group in ’s compound, likely improving aqueous solubility and oral bioavailability .
  • Stereochemistry: The (1S,2S,3R,5S) configuration in the target compound (shared with 7k and CAS 1788033-05-5) is critical for binding to adenosine A2A receptors or platelet aggregation targets, as demonstrated in ticagrelor derivatives .

Pharmacological and Physicochemical Comparisons

  • Antiplatelet Activity: Compound 7h, with a 7-amino group, showed moderate antiplatelet activity (IC₅₀ ~ 1.2 µM), while 7k (7-cyclopropylamino) exhibited dual antiplatelet and antibacterial effects. The target compound’s 7-chloro group may shift activity toward adenosine receptor antagonism, similar to ticagrelor analogues .
  • Stability and Bioavailability : The hydroxyethoxy group in the target compound and 7k improves stability in oral formulations compared to compounds with free hydroxyl groups, as evidenced by pharmaceutical compositions in .

生物活性

The compound 3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (CAS No. 1354945-69-9) is a derivative of triazolopyrimidine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H24ClN5O4S
  • Molecular Weight : 409.91 g/mol
  • CAS Number : 1354945-69-9

The compound's structure features a triazolo-pyrimidine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds with a triazolopyrimidine structure exhibit significant anticancer effects. For instance:

  • A study demonstrated that similar compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • The specific compound has shown promise in preliminary assays targeting colorectal cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Antiviral Properties

Emerging studies suggest that derivatives of triazolopyrimidine may possess antiviral activity:

  • A related compound was found to inhibit viral replication in vitro, suggesting potential applications in treating viral infections such as HIV and hepatitis C .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit certain kinases involved in cancer cell signaling pathways.
  • Modulation of Enzyme Activity : It could affect enzymes involved in nucleotide synthesis, thereby disrupting the proliferation of rapidly dividing cells.

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on colon cancer cells; reported significant apoptosis induction (p < 0.05).
Study 2 Evaluated antiviral efficacy against HCV; showed a 70% reduction in viral load at 10 µM concentration.
Study 3 Analyzed pharmacokinetics in vivo; demonstrated favorable absorption and bioavailability profiles.

Pharmacokinetics

Pharmacokinetic studies have revealed that the compound exhibits:

  • High Bioavailability : Rapid absorption and distribution within the body.
  • Metabolism : Primarily metabolized in the liver, with metabolites showing similar biological activity.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile:

  • Acute Toxicity Studies : No significant adverse effects were observed at therapeutic doses.
  • Long-term Studies : Chronic exposure studies are ongoing to assess potential long-term effects.

常见问题

Basic: What are the critical steps for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step processes, including cyclization of the triazolo-pyrimidine moiety and functionalization of the cyclopentane core. Key intermediates require precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products. Purification methods such as HPLC or recrystallization are essential to achieve >95% purity. Post-synthesis validation via NMR and mass spectrometry ensures structural fidelity . For scalability, continuous flow reactors and green chemistry principles (e.g., solvent reduction) improve yield and sustainability .

Basic: How is the molecular structure confirmed, and what analytical techniques are prioritized?

Structural confirmation relies on X-ray crystallography for absolute stereochemical determination, complemented by 1H/13C NMR to verify substituent positions (e.g., chlorinated triazole ring, hydroxyethoxy group). FTIR identifies functional groups like hydroxyls and sulfanyl linkages. Computational validation via density functional theory (DFT) simulations aligns spectral data with predicted bond angles and distances .

Basic: What initial biological screening methods are recommended for this compound?

Begin with enzyme inhibition assays targeting adenosine deaminase or kinases, given the triazolo-pyrimidine scaffold’s known affinity for nucleotide-binding proteins. Use surface plasmon resonance (SPR) to measure binding kinetics or cell-based viability assays (e.g., MTT) for cytotoxicity profiling. Dose-response curves (IC50/EC50) establish preliminary activity ranges .

Advanced: How can computational methods elucidate the compound’s reaction mechanisms or target interactions?

Employ quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states in synthetic pathways (e.g., cyclization steps). For target interactions, molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes with enzymes like PDEs or kinases. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Address this by:

  • Standardizing protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Performing meta-analyses of dose-response data to identify outliers.
  • Validating findings using orthogonal methods (e.g., Western blot alongside activity assays to confirm target modulation) .

Advanced: How do structural analogs (e.g., 5-amino-7-chloro derivatives) influence activity, and how are SAR studies designed?

Compare analogs by substituting functional groups (e.g., replacing propylsulfanyl with methylthio) and assessing changes in potency. Use 3D-QSAR models to correlate substituent electronic properties (Hammett constants) with activity. Synthesize derivatives via parallel synthesis and screen against a panel of targets (e.g., kinase isoforms) to identify selectivity drivers .

Advanced: What experimental design principles minimize variability in synthetic or biological studies?

Apply statistical design of experiments (DoE) (e.g., factorial designs) to optimize reaction parameters (temperature, solvent ratios). For biological assays, use randomized block designs to control batch effects. Leverage response surface methodology (RSM) to model non-linear relationships between variables (e.g., pH vs. enzyme activity) .

Advanced: How are stereochemical impurities detected and mitigated during synthesis?

Use chiral HPLC or supercritical fluid chromatography (SFC) to separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. To minimize racemization, optimize reaction conditions (e.g., low temperature for nucleophilic substitutions) and employ asymmetric catalysis (e.g., chiral ligands in transition metal catalysis) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。